Bis(1-acetoxyethyl) succinate

Mitochondrial Disease Complex I Deficiency Respirometry

Bis(1-acetoxyethyl) succinate (NV189; CAS 1592635-36-3) is a cell-permeable diester prodrug designed to deliver succinate into the cytoplasm, bypassing mitochondrial Complex I (CI) dysfunction. It is a key research compound in mitochondrial disease models, developed from a screening program of >50 succinate prodrugs.

Molecular Formula C12H18O8
Molecular Weight 290.27 g/mol
Cat. No. B15112628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-acetoxyethyl) succinate
Molecular FormulaC12H18O8
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC(OC(=O)C)OC(=O)CCC(=O)OC(C)OC(=O)C
InChIInChI=1S/C12H18O8/c1-7(13)17-9(3)19-11(15)5-6-12(16)20-10(4)18-8(2)14/h9-10H,5-6H2,1-4H3
InChIKeyLZKACBSHQVUYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1-acetoxyethyl) succinate (NV189) for Mitochondrial Complex I Deficiency Research: Procurement & Efficacy Data


Bis(1-acetoxyethyl) succinate (NV189; CAS 1592635-36-3) is a cell-permeable diester prodrug designed to deliver succinate into the cytoplasm, bypassing mitochondrial Complex I (CI) dysfunction [1]. It is a key research compound in mitochondrial disease models, developed from a screening program of >50 succinate prodrugs. Unlike the parent molecule succinate or simple monoesters, NV189's acetyloxyethyl protecting groups enable rapid passive diffusion across cell membranes, where intracellular esterases cleave the groups to release succinate for Complex II-mediated respiration [1].

Why Bis(1-acetoxyethyl) succinate Cannot Be Replaced by Simple Succinate Analogs


Procurement of generic succinate or simpler monoesters like monomethyl succinate is ineffective for studies requiring intracellular succinate delivery. Succinate's inherent negative charge renders it cell-impermeable, and simple monoesters fail to significantly enhance uptake. Bis(1-acetoxyethyl) succinate overcomes this physiological barrier through a validated prodrug strategy, enabling functional rescue in CI-inhibited cells [1]. Direct comparative respirometry data unequivocally demonstrate that only the prodrug forms, including NV189, can sustain mitochondrial oxygen consumption when Complex I is impaired, a critical feature for disease-modeling and therapeutic development that cannot be met by substituting non-prodrug alternatives [1].

Quantitative Differentiation Guide for Bis(1-acetoxyethyl) succinate


Cellular Functional Rescue: NV189 vs. Succinate and Monomethyl Succinate

Bis(1-acetoxyethyl) succinate (NV189) uniquely restores mitochondrial oxygen consumption in intact human platelets with rotenone-induced CI inhibition, a condition where the parent molecule succinate and the monoester monomethyl succinate are completely ineffective. At 100 µM, NV189 significantly increased CII-linked respiration, while equimolar succinate or monomethyl succinate produced no measurable change [1].

Mitochondrial Disease Complex I Deficiency Respirometry

Attenuation of Pathological Lactate Production by NV189

A hallmark of mitochondrial disease, lactate accumulation, is significantly reversed by NV189. Incubation of platelets with rotenone elevated lactate production from a control level of 1.73±0.5 to 4.30±0.24 µmol per 10⁹ cells per hour. Addition of NV189 normalized this production to 1.26±0.19 µmol per 10⁹ cells per hour, a level statistically indistinguishable from the healthy control [1].

Lactic Acidosis Metabolic Rescue Platelet Assay

Rescue of Complex I-Deficient Leigh Syndrome Patient Fibroblasts

The translational potential of NV189 is validated in disease-relevant cells. In fibroblasts from a Leigh syndrome patient with a recessive NDUFS2 mutation, succinate prodrug administration increased both basal respiration and spare respiratory capacity, a key indicator of mitochondrial health. This effect is contrasted by the inability of exogenous succinate to produce the same rescue due to its membrane impermeability [1].

Leigh Syndrome Patient-Derived Fibroblasts Spare Respiratory Capacity

Selective Advantage: Intracellular vs. Extracellular Succinate Delivery Mechanism

Metabolomic analysis with capillary electrophoresis-mass spectrometry confirms that NV189-derived succinate enters the intracellular TCA cycle, a process impossible for exogenous succinate. Further, stable isotope tracing with [13C4]succinate from a structurally analogous prodrug (NV118) showed the appearance of [13C4]malate and [13C4]citrate as early as 7.5 minutes into incubation, confirming rapid intracellular release and metabolism of succinate from the prodrug scaffold [1].

TCA Cycle Anaplerosis Metabolomics Stable Isotope Tracing

Best Research and Industrial Application Scenarios for Bis(1-acetoxyethyl) succinate


Pediatric Mitochondrial Disease & Leigh Syndrome Research

Bis(1-acetoxyethyl) succinate is a critical reagent for laboratories investigating Complex I deficiency, the most prevalent respiratory chain defect in pediatric mitochondrial disease. It enables the mechanistic study of bypass strategies and metabolic rescue in patient-derived fibroblasts and blood cells, where its ability to restore respiration and spare respiratory capacity [1] makes it indispensable for target validation and preclinical drug discovery in Leigh syndrome and related disorders.

In Vitro Models of Drug-Induced Lactic Acidosis

For pharmacological and toxicological researchers studying metformin-induced lactic acidosis, bis(1-acetoxyethyl) succinate offers a validated tool to reverse pathological lactate accumulation [1]. Its normalization of the lactate:pyruvate ratio in CI-inhibited white blood cells provides a reproducible functional readout for screening compounds aimed at mitigating this clinically significant adverse drug reaction.

Mitochondrial Bioenergetics & Respirometry Core Facilities

Core facilities performing high-resolution respirometry (Oroboros O2k) on intact cells can offer bis(1-acetoxyethyl) succinate as a specialized substrate for probing Complex II-linked respiration. Unlike traditional cell-permeabilization protocols that expose mitochondria directly to succinate, this prodrug enables functional studies in intact cells, preserving physiological architecture and providing more translatable data on mitochondrial function [1].

Succinate Prodrug Formulation & Pharmacokinetic Studies

Pharmaceutical scientists developing next-generation mitochondrial therapies can utilize bis(1-acetoxyethyl) succinate as a benchmark compound. The documented rapid intracellular metabolism and TCA cycle engagement [1] provides a validated starting point for investigating structure-activity relationships, optimizing esterase-dependent release kinetics, and comparing novel prodrug candidates against a well-characterized standard.

Quote Request

Request a Quote for Bis(1-acetoxyethyl) succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.